molecular formula C16H23NO5 B3033806 Crotaleschenine CAS No. 120154-95-2

Crotaleschenine

Cat. No.: B3033806
CAS No.: 120154-95-2
M. Wt: 309.36 g/mol
InChI Key: QPNKYNYIKKVVQB-RCJVZNENSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of crotaleschenine involves several steps, starting from the extraction of the plant material. The compound is isolated using chromatographic techniques, followed by purification through crystallization. The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound is not widely documented, but it would likely involve large-scale extraction from Crotalaria leschenaultii, followed by purification processes similar to those used in laboratory settings. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Crotaleschenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological and chemical properties, making them useful for various applications .

Scientific Research Applications

Crotaleschenine has several scientific research applications:

Mechanism of Action

The mechanism of action of crotaleschenine involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Crotaleschenine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other alkaloids derived from the Crotalaria genus, such as retusine and crispatine. These compounds share some structural similarities but differ in their specific functional groups and biological properties .

List of Similar Compounds

Properties

IUPAC Name

(1R,4R,5S,6R,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-9-10(2)16(3,20)15(19)21-8-11-4-6-17-7-5-12(13(11)17)22-14(9)18/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10+,12-,13-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNKYNYIKKVVQB-RCJVZNENSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crotaleschenine
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Reactant of Route 5
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Reactant of Route 6
Crotaleschenine

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